Ethyl 2,2,4-trifluoro-3-oxobutanoate
CAS No.:
Cat. No.: VC13461827
Molecular Formula: C6H7F3O3
Molecular Weight: 184.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7F3O3 |
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Molecular Weight | 184.11 g/mol |
IUPAC Name | ethyl 2,2,4-trifluoro-3-oxobutanoate |
Standard InChI | InChI=1S/C6H7F3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3 |
Standard InChI Key | BWAYIPURRKWDHV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(=O)CF)(F)F |
Canonical SMILES | CCOC(=O)C(C(=O)CF)(F)F |
Introduction
Property | Value (Estimated) | Source Analog |
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Molecular Weight | 192.12 g/mol | |
Density | ~1.3 g/cm³ | |
Boiling Point | ~95–110°C | |
Flash Point | ~60–70°C | |
Solubility | Organic solvents (e.g., ethyl acetate, acetonitrile) |
The electron-withdrawing trifluoromethyl and ketone groups enhance reactivity at the α-carbon, enabling diverse nucleophilic substitutions and cyclization reactions .
Synthetic Routes
Halogen Exchange Reactions
A common method for synthesizing fluorinated β-ketoesters involves substituting halogens with fluorine. For example:
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Fluorination: Reaction with potassium fluoride (KF) or silver fluoride (AgF) in polar aprotic solvents (e.g., DMF) at 80–100°C .
Direct Trifluoroacetylation
Ethyl acetoacetate can undergo trifluoroacetylation using trifluoroacetic anhydride (TFAA) under acidic conditions:
This method is scalable but requires careful temperature control to avoid decomposition .
Enzymatic Reduction (Post-Synthesis Modification)
The ketone group in ethyl 2,2,4-trifluoro-3-oxobutanoate can be stereoselectively reduced using microbial reductases (e.g., from Sporobolomyces salmonicolor) in biphasic systems (organic solvent/water) to produce chiral alcohols . For instance:
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Substrate: 10 mM ethyl 2,2,4-trifluoro-3-oxobutanoate.
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Enzyme: NADPH-dependent aldehyde reductase.
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Conditions: n-Butyl acetate/water, pH 7.0, 30°C.
Applications in Organic Synthesis
Heterocycle Formation
The compound’s active methylene group participates in cyclocondensation reactions to form fluorinated heterocycles:
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Thiazoles: Reaction with thiourea in acetonitrile yields 2-(trifluoromethyl)thiazole-5-carboxylates (yield: 24–75%) .
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Pyrazoles: Condensation with hydrazines produces trifluoromethylpyrazoles, key intermediates in agrochemicals .
Pharmaceutical Intermediates
Ethyl 2,2,4-trifluoro-3-oxobutanoate serves as a precursor to:
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Antiviral Agents: Analogous to ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, which is used in synthesizing protease inhibitors .
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GABA-T Antagonists: Fluorinated thiazoles derived from this compound show enhanced blood-brain barrier permeability .
Biochemical and Pharmacological Insights
Enzyme Interactions
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Esterases: Hydrolysis of the ester group produces 2,2,4-trifluoro-3-oxobutanoic acid, a potential inhibitor of fatty acid synthases .
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Cytochrome P450: Fluorine atoms alter metabolic pathways, reducing oxidative degradation compared to non-fluorinated analogs .
Antimicrobial Activity
Structural analogs, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) . While direct data for the trifluoro derivative is lacking, its enhanced lipophilicity likely improves biofilm penetration.
Parameter | Recommendation | Basis |
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Storage | Inert atmosphere, 2–8°C | |
HazMat Classification | Class 6.1 (Toxic) | Analogous to |
PPE | Gloves, goggles, fume hood |
Decomposition at high temperatures (>150°C) releases hydrogen fluoride (HF), necessitating corrosion-resistant equipment .
Industrial and Research Prospects
Scalable Production
Optimized routes from suggest:
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Batch Size: 1–10 kg using continuous-flow reactors.
Emerging Applications
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